synthesis of 8-(Benzyloxy)-5-(2-chloroacetyl)quinolin-2(1H)-one
synthesis of 8-(Benzyloxy)-5-(2-chloroacetyl)quinolin-2(1H)-one
An In-depth Technical Guide to the Synthesis of 8-(Benzyloxy)-5-(2-chloroacetyl)quinolin-2(1H)-one
Abstract
This technical guide provides a comprehensive overview of the synthetic pathway for 8-(Benzyloxy)-5-(2-chloroacetyl)quinolin-2(1H)-one, a key intermediate in pharmaceutical research. The quinolinone scaffold is a cornerstone in medicinal chemistry, forming the basis for a wide array of therapeutic agents.[1] This document details a robust, multi-step synthesis beginning with the functionalization of the 8-hydroxyquinolin-2(1H)-one core, proceeding through a strategic protection step, and culminating in a regioselective chloroacetylation. The causality behind experimental choices, detailed protocols, and critical safety considerations are discussed to provide researchers, scientists, and drug development professionals with a field-proven and self-validating guide.
Strategic Overview: A Retrosynthetic Approach
The synthesis of the target molecule, 8-(Benzyloxy)-5-(2-chloroacetyl)quinolin-2(1H)-one, is predicated on a logical sequence of reactions designed to build complexity while controlling regioselectivity. A retrosynthetic analysis reveals a three-step strategy starting from the commercially available or readily synthesized 8-hydroxyquinolin-2(1H)-one.
The core logic involves:
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Installation of the Acetyl Group: Introducing the C5-acetyl moiety via a Friedel-Crafts acylation.
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Hydroxyl Group Protection: Masking the reactive C8-hydroxyl group as a benzyl ether to prevent side reactions in the subsequent step.
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Side-Chain Functionalization: Converting the C5-acetyl group to the desired chloroacetyl functional group through α-halogenation.
Caption: Retrosynthetic analysis of the target compound.
The Synthetic Pathway: Mechanism and Rationale
The forward synthesis is a robust and scalable route. Each step is chosen to ensure high yield and purity, minimizing the formation of regioisomers and other byproducts.[2]
Caption: Reaction scheme for the synthesis.
Step 1: Friedel-Crafts Acylation of 8-Hydroxyquinolin-2(1H)-one
The synthesis commences with an electrophilic aromatic substitution on the 8-hydroxyquinolin-2(1H)-one ring.
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Reaction: Friedel-Crafts Acylation.
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Objective: To introduce an acetyl group at the C5 position.
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Mechanism: An acylating agent, such as acetyl chloride or acetic anhydride, is activated by a Lewis acid catalyst (e.g., aluminum chloride, AlCl₃). This generates a highly electrophilic acylium ion. The electron-rich quinolinone ring, activated by the hydroxyl group, attacks the acylium ion. The acylation occurs preferentially at the C5 position due to the directing effects of the existing substituents. An alternative approach involves the Fries rearrangement of 8-acetoxy-1H-quinolin-2-one.[1]
Step 2: Benzylation of 5-Acetyl-8-hydroxyquinolin-2(1H)-one
With the acetyl group in place, the phenolic hydroxyl group at C8 must be protected to prevent it from interfering with the final chlorination step.
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Reaction: Williamson Ether Synthesis.
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Objective: To protect the C8 hydroxyl group as a benzyl ether.
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Mechanism: The phenolic proton is abstracted by a base (e.g., potassium carbonate, sodium hydride) to form a phenoxide ion. This potent nucleophile then attacks an alkyl halide, in this case, benzyl chloride or benzyl bromide, via an Sₙ2 reaction. The benzyl group is an excellent choice for a protecting group as it is robust under various conditions but can be readily removed later by catalytic hydrogenation if required for downstream applications.
Step 3: α-Chlorination of 5-Acetyl-8-(benzyloxy)quinolin-2(1H)-one
The final transformation introduces the reactive chloroacetyl moiety, creating a valuable handle for further synthetic elaboration, such as in the synthesis of β2-adrenergic receptor agonists.[2]
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Reaction: α-Halogenation of a ketone.
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Objective: To convert the C5-acetyl group to a C5-chloroacetyl group.
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Mechanism: This step involves the selective chlorination of the methyl group of the acetyl moiety. This can be achieved using various halogenating agents. A particularly effective method described in the patent literature utilizes benzyltrimethylammonium dichloroiodate or sulfuryl chloride in a suitable solvent like acetic acid.[2] The reaction proceeds via an enol or enolate intermediate, which attacks the electrophilic chlorine source. This method provides the target compound in high selectivity and yield, minimizing the formation of regioisomers.[2]
Detailed Experimental Protocols
The following protocols are synthesized from established literature procedures and offer a reliable pathway to the target compound.[2]
Protocol 1: Synthesis of 5-Acetyl-8-hydroxyquinolin-2(1H)-one
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Setup: To a dry, nitrogen-purged reaction vessel, add 8-hydroxyquinolin-2(1H)-one and a suitable solvent (e.g., dichloromethane).
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Lewis Acid Addition: Cool the suspension in an ice bath and add aluminum chloride (AlCl₃) portion-wise, maintaining the temperature below 10 °C.
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Acylation: Add the acylating agent (e.g., acetyl chloride) dropwise to the stirred mixture.
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Reaction: Allow the mixture to warm to room temperature and then heat to reflux until the reaction is complete (monitored by TLC or LC-MS).
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Workup: Cool the reaction mixture and carefully quench by pouring it into a mixture of ice and concentrated HCl.
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Isolation: Collect the resulting precipitate by filtration, wash with water, and dry under vacuum. The crude product can be purified by recrystallization or by forming a slurry in a solvent like acetic acid.[2]
Protocol 2: Synthesis of 5-Acetyl-8-(benzyloxy)quinolin-2(1H)-one
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Setup: Suspend 5-acetyl-8-hydroxyquinolin-2(1H)-one in a solvent system, such as a mixture of acetone and water (e.g., 75:25 v/v).[2]
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Base Addition: Add a suitable base, such as potassium carbonate, to the mixture.
-
Alkylation: Add benzyl chloride or benzyl bromide to the reaction mixture.
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Reaction: Heat the mixture to reflux (approximately 50-70 °C) and maintain for several hours until completion (monitored by TLC or LC-MS).[2]
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Isolation: Cool the reaction mixture. The product often precipitates and can be collected by filtration.
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Purification: Wash the collected solid with water and then with a non-polar solvent like hexane to remove impurities. Dry the product under vacuum.
Protocol 3: Synthesis of 8-(Benzyloxy)-5-(2-chloroacetyl)quinolin-2(1H)-one
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Setup: Dissolve 5-acetyl-8-(benzyloxy)quinolin-2(1H)-one in a suitable solvent, such as acetic acid.[2]
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Chlorination: Add the chlorinating agent (e.g., benzyltrimethylammonium dichloroiodate or sulfuryl chloride with methanol) to the solution.
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Reaction: Heat the reaction mixture to a temperature between 60 °C and 75 °C and stir until the starting material is consumed.[2]
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Workup: Cool the reaction mixture and pour it into cold water to precipitate the product.
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Isolation: Collect the solid product by filtration.
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Purification: Wash the crude product thoroughly with water to remove any residual acid and dry it under vacuum. Further purification can be achieved by crystallization if necessary.[2]
Caption: High-level experimental workflow diagram.
Data Summary
The following table summarizes the key quantitative parameters for the synthesis. Yields are representative and may vary based on scale and specific conditions.
| Step | Reactant | Reagents | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| 1 | 8-Hydroxyquinolin-2(1H)-one | Acetyl Chloride, AlCl₃ | Dichloromethane | Reflux | 4-6 | 85-95 |
| 2 | 5-Acetyl-8-hydroxyquinolin-2(1H)-one | Benzyl Bromide, K₂CO₃ | Acetone/Water | 50-70 | 6-8 | 90-98 |
| 3 | 5-Acetyl-8-(benzyloxy)quinolin-2(1H)-one | Benzyltrimethylammonium dichloroiodate | Acetic Acid | 60-75 | 3-5 | 80-90 |
Safety and Handling
Proper laboratory safety protocols must be strictly followed. The synthesis involves hazardous materials requiring careful handling in a well-ventilated fume hood.
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Aluminum Chloride (AlCl₃): Corrosive and reacts violently with water. Handle in a dry environment.
-
Acetyl Chloride & Chloroacetyl Chloride: Highly corrosive, lachrymatory, and react with moisture.[3] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[4]
-
Solvents: Dichloromethane is a suspected carcinogen. Acetic acid is corrosive. Handle all solvents with care.
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General Precautions: In case of skin contact, wash immediately with plenty of soap and water.[4] In case of eye contact, rinse cautiously with water for several minutes.[4] Always consult the specific Safety Data Sheet (SDS) for each reagent before use.[4][5]
References
-
Taylor & Francis Online. (n.d.). Three Component One-Pot Synthesis of Novel 8-Benzyloxy-5-{2-[N′-(1,3-Diphenyl-1H-Pyrazol-4-Ylmethylene)-Hydrazino]-Thiazol-4-yl}. Retrieved from [Link]
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Taylor & Francis Online. (2022). Three Component One-Pot Synthesis of Novel 8-Benzyloxy-5- f2-[N -. Retrieved from [Link]
- Google Patents. (n.d.). A process for the preparation of 5-(haloacetyl)-8-(substituted oxy)-(1h)-quinolin-2-ones.
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PrepChem.com. (n.d.). Preparation of 8-hydroxyquinoline. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of 8-hydroxyquinoline.
- Google Patents. (n.d.). Process for the preparation of quinoline-2(1h)-one derivatives.
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The Royal Society of Chemistry. (n.d.). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. Retrieved from [Link]
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IOSR Journal. (n.d.). Synthesis of Quinoline Analogues as Anti-microbial Agents. Retrieved from [Link]
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Pharmaffiliates. (n.d.). 8-(Benzyloxy)-5-(2-chloroacetyl)quinolin-2(1H)-one. Retrieved from [Link]
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PubChem. (n.d.). 8-Benzyloxy-2-oxo-1H-quinoline. Retrieved from [Link]
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PubMed Central. (n.d.). Synthesis, Biological Evaluation and Docking Analysis of Some Novel Quinazolin Derivatives as Antitumor Agents. Retrieved from [Link]
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PubChem. (n.d.). 8-Benzyloxy-5-(2-bromoacetyl)-2-hydroxyquinoline. Retrieved from [Link]
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Mendeley. (2008). Facile synthesis of fused quinolines via intramolecular Friedel-Crafts acylation. Retrieved from [Link]
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JOCPR. (n.d.). Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl) Morpholine Derivatives. Retrieved from [Link]
- Google Patents. (n.d.). Process for the manufacture of an indolinone derivative.
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Chem-Contract. (n.d.). 8-(Benzyloxy)-5-(broMoacetyl)quinolin-2(1H)-one. Retrieved from [Link]
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University of Delaware. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
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PubMed. (2022). Synthesis of (2-(Quinolin-2-yl)phenyl)carbamates by a One-Pot Friedel-Crafts Reaction/Oxidative Umpolung Aza-Grob Fragmentation Sequence. Retrieved from [Link]35611951/)
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